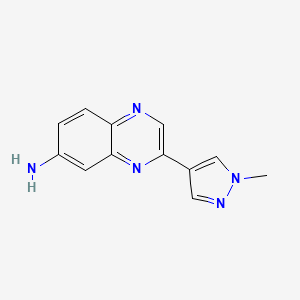
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is a heterocyclic compound that features both pyrazole and quinoxaline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with quinoxaline derivatives. One common method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for large-scale synthesis. The choice of solvents, temperature control, and purification techniques play significant roles in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular and antibacterial agent.
Organic Synthesis: This compound serves as a building block for synthesizing more complex heterocyclic structures.
Material Science: It is explored for its electronic properties and potential use in organic electronics.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in antitubercular activity, it may inhibit key enzymes in the bacterial metabolic pathway. Molecular docking studies have shown that this compound can fit into the active sites of target proteins, forming stable interactions that disrupt normal biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1H-pyrazole-4-amine
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-amine
- 1,5-Dimethyl-1H-pyrazole-3-amine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with potential biological activities .
Eigenschaften
Molekularformel |
C12H11N5 |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
3-(1-methylpyrazol-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,13H2,1H3 |
InChI-Schlüssel |
BISOXOHVBZOOFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


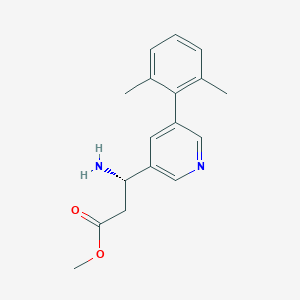



![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)
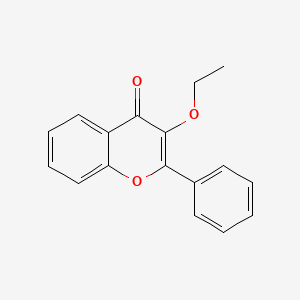

![Methyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15280306.png)
![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)


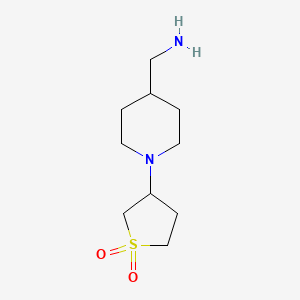
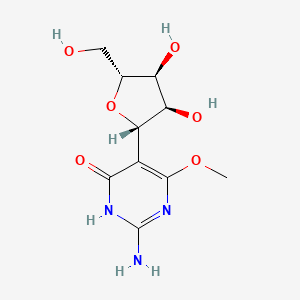
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
